molecular formula C8H5IN2O2 B13488030 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No.: B13488030
M. Wt: 288.04 g/mol
InChI Key: CNWZFNGYEJYVLI-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-iodophenylhydrazine with ethyl chloroformate, followed by cyclization with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiolates, amines, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxadiazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiolates can yield thioether derivatives, while oxidation can produce oxadiazole N-oxides.

Scientific Research Applications

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is unique due to its oxadiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

3-(3-iodophenyl)-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C8H5IN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)

InChI Key

CNWZFNGYEJYVLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NOC(=O)N2

Origin of Product

United States

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